molecular formula C13H14ClN3O3 B2468803 N1-(5-chloro-2-cyanophenyl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 920368-94-1

N1-(5-chloro-2-cyanophenyl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No. B2468803
CAS RN: 920368-94-1
M. Wt: 295.72
InChI Key: QSQSSZNTYIDWCZ-UHFFFAOYSA-N
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Description

“N1-(5-chloro-2-cyanophenyl)-N2-(1-methoxypropan-2-yl)oxalamide” is a chemical compound with the molecular formula C13H14ClN3O3 and a molecular weight of 295.7216 .

Scientific Research Applications

Synthesis and Chemical Structure

  • A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, related to the target compound, has been developed using a one-pot method involving Meinwald rearrangement. This method yields high-purity products and offers a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
  • The crystal structure of a related N,N'-bis(substituted)oxamide compound demonstrates specific angular relationships between its molecular components, contributing to the understanding of the structural characteristics of such compounds (Chang Wang et al., 2016).

Reactivity and Applications in Organic Chemistry

  • Oxalamide-based carbenes, related to the target compound, have been shown to react with various substrates like styrene, yielding cyclopropanation products. This reactivity can be applied in organic synthesis and catalysis (Braun et al., 2012).
  • Novel N1-substituted-N2,N2-diphenyl oxalamides have been synthesized, demonstrating the versatility of oxalamides in creating diverse chemical structures, potentially useful in various chemical applications (Nikalje et al., 2012).

Biological and Pharmacological Activities

  • Binuclear copper(II) complexes containing a related N,N'-bis(substituted)oxamide ligand show potent anticancer activities and DNA-binding capabilities. This indicates potential applications in medicinal chemistry and drug design (Xiao-Wen Li et al., 2012).
  • Some oxalamide derivatives have shown significant insecticidal activities, suggesting their potential use in agricultural chemistry (Qi et al., 2014).

properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-8(7-20-2)16-12(18)13(19)17-11-5-10(14)4-3-9(11)6-15/h3-5,8H,7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQSSZNTYIDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-cyanophenyl)-N2-(1-methoxypropan-2-yl)oxalamide

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